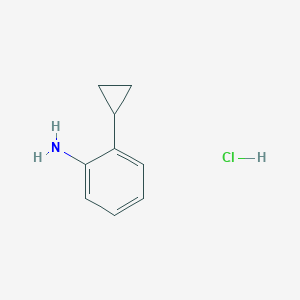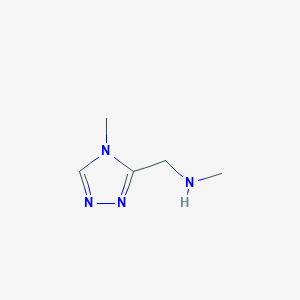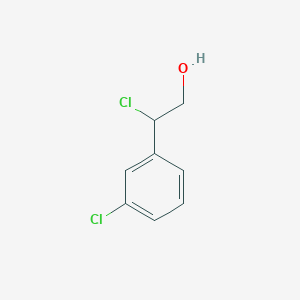
2-Chloro-2-(3-chloro-phenyl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Efficient Synthesis of Chiral 2-Chloro-2-(3-chlorophenyl)ethanol
The compound (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a significant chiral intermediate in the production of β-adrenoceptor receptor agonists. A study demonstrated an efficient synthesis method using permeabilized whole cells of Candida ontarioensis, which catalyzed the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. This process achieved a high enantiomeric excess (ee) of 99.9% and a yield of 99.0% under optimal conditions. The activity of the cells was enhanced by cetyltrimethylammonium bromide-pretreatment, leading to a high yield in a shorter reaction time .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of 2-Chloro-2-(3-chlorophenyl)ethanol, related compounds have been studied. For instance, the molecular structure of a similar compound, 1-phenyl-2-(2-pyridyl)ethanol, was determined through X-ray crystallography. This compound crystallizes in a monoclinic system and forms intermolecular hydrogen bonds, which are crucial for its stability .
Chemical Reactions Analysis
The metabolic formation of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was synthesized and identified as a major urinary metabolite in rats after the administration of a related compound. This indicates that 2-Chloro-2-(3-chlorophenyl)ethanol could potentially undergo metabolic reactions in vivo, leading to biologically active metabolites .
Physical and Chemical Properties Analysis
The intermolecular interactions and thermophysical properties of binary mixtures involving 2-chloroaniline and substituted ethanols, including 2-chloroethanol, were studied. These properties were analyzed at different temperatures, and the existence of hydrogen bonding was confirmed through density functional theory calculations. This suggests that 2-Chloro-2-(3-chlorophenyl)ethanol may also exhibit specific intermolecular interactions and thermophysical behaviors .
Relevant Case Studies
The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol using Candida ontarioensis is a relevant case study that showcases the practical application of biocatalysis in producing chiral intermediates with high enantiomeric purity and yield. This method presents a practical approach for the preparation of such intermediates on an industrial scale .
Another case study involves the synthesis of 2-(4-Chlorophenyl)ethanol, which was achieved through esterification and reduction from 2-(4-chlorophenyl)acetic acid. The reaction conditions were optimized to achieve a yield of over 95%, demonstrating the feasibility of synthesizing related chlorophenyl ethanol compounds .
Scientific Research Applications
Antimicrobial and Antifungal Applications
2-Chloro-2-(3-chloro-phenyl)-ethanol has been used in the synthesis of novel quinoline-thiazole derivatives, which exhibit significant antimicrobial and antifungal activities. This compound has been shown to be effective against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihory, Rajpara, & Dodiya, 2012).
Chiral Synthesis in Pharmaceuticals
This compound is crucial in the asymmetric synthesis of pharmaceutical intermediates. For instance, it is used in synthesizing (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in the production of antidepressant drugs. The yeast reductase YOL151W has been identified for its high level of activity and selectivity in producing this compound (Choi et al., 2010).
Pharmaceutical Intermediate for β-adrenoceptor Receptor Agonists
(R)-2-Chloro-1-(3-chlorophenyl)ethanol, a derivative, is a key intermediate in the synthesis of β-adrenoceptor receptor agonists. The asymmetric reduction of related compounds to produce this intermediate has been achieved with high efficiency using Candida ontarioensis (Ni, Zhang, & Sun, 2012).
Controlled Release of Bioactives
Research has been conducted on developing chitosan films containing inclusion complexes with cyclodextrins for the controlled release of 2-phenyl ethanol, a derivative of 2-Chloro-2-(3-chloro-phenyl)-ethanol. This application is significant for maintaining stability and reducing volatility of the compound in various applications (Zarandona et al., 2020).
Green Chemistry Applications
The compound has been used in environmentally friendly chemical processes, such as the selective hydrogenation of styrene oxide to 2-phenyl ethanol. This method offers a cleaner alternative to traditional polluting processes, with applications in perfumes, deodorants, soaps, and detergents (Yadav & Lawate, 2011).
Safety and Hazards
properties
IUPAC Name |
2-chloro-2-(3-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUAUXUHMNXWOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630205 |
Source


|
| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(3-chloro-phenyl)-ethanol | |
CAS RN |
886365-85-1 |
Source


|
| Record name | β,3-Dichlorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

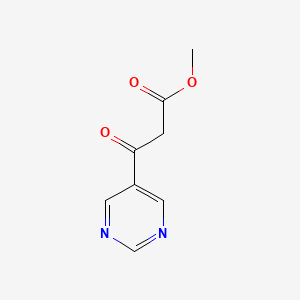
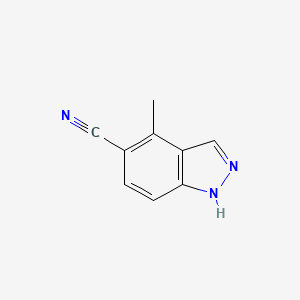

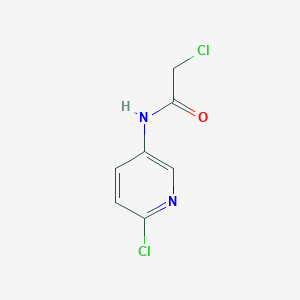
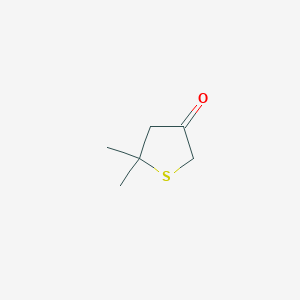

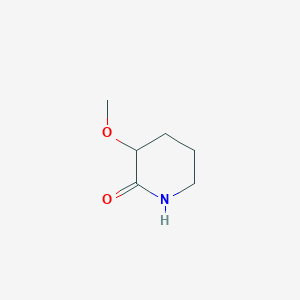
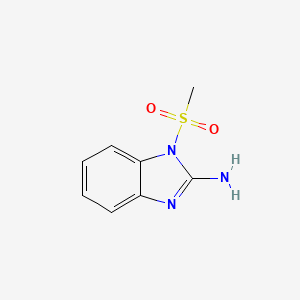
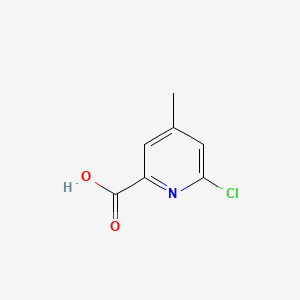
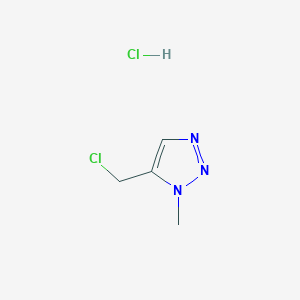
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)

